DS16570511
Overview
Description
DS16570511 is a small-molecule inhibitor of the mitochondrial calcium uniporter. This compound has shown significant potential in regulating mitochondrial calcium uptake, which is crucial for cellular signaling and cardiac contraction . The mitochondrial calcium uniporter is a highly selective calcium channel consisting of a pore-forming subunit called MCU and regulatory subunits such as MICU1 .
Mechanism of Action
Target of Action
DS16570511, also known as “4-(3-(3-(((3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl)methyl)amino)benzoyl)-1H-indol-1-yl)butanoic acid”, primarily targets the Mitochondrial Calcium Uniporter (MCU) . The MCU is a highly selective calcium channel that mediates calcium entry into the mitochondria . It consists of a pore-forming subunit MCU and regulatory subunits such as MICU1 .
Mode of Action
This compound acts as a small-molecule inhibitor of the MCU . It effectively blocks the increase in calcium influx dependent on MCU or MICU1 . This inhibition is dose-dependent, with an IC50 of 7 μM in HEK293A cells .
Biochemical Pathways
The MCU plays a crucial role in cellular signaling and cardiac contraction by regulating mitochondrial calcium . The inhibition of MCU by this compound disrupts these processes by preventing calcium entry into the mitochondria . This disruption can affect various biochemical pathways, including those involved in cellular calcium homeostasis and regulation of cytosolic calcium signaling .
Result of Action
The inhibition of MCU by this compound has several effects at the molecular and cellular levels. It prevents calcium overload in the mitochondria, which can protect cells from calcium-induced toxicity . Interestingly, this compound has been shown to increase cardiac contractility without affecting heart rate in a perfused rat heart .
Preparation Methods
The synthesis of DS16570511 involves high-throughput screening of 120,000 small-molecule compounds . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is supplied as a powder with a purity of ≥ 98% by HPLC . The compound is stable for up to three years when stored at -20°C and for two years at 4°C .
Chemical Reactions Analysis
DS16570511 undergoes various chemical reactions, primarily focusing on its inhibitory effects on mitochondrial calcium uptake. The compound dose-dependently inhibits serum-induced mitochondrial calcium influx in HEK293A cells with an IC50 of 7 μM . It also inhibits calcium uptake in isolated mitochondria from human cells, rat heart, and pig heart . The major products formed from these reactions are the inhibited calcium influx and increased cardiac contractility without affecting heart rate .
Scientific Research Applications
DS16570511 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial calcium uptake and its regulation.
Biology: Helps in understanding the role of mitochondrial calcium in cellular signaling and cardiac contraction.
Medicine: Potential therapeutic applications in treating conditions related to mitochondrial calcium overload, such as cardiac dysfunction
Industry: Utilized in the development of new drugs targeting mitochondrial calcium uniporter
Comparison with Similar Compounds
DS16570511 is unique in its high selectivity and cell permeability as an inhibitor of the mitochondrial calcium uniporter. Similar compounds include:
Properties
IUPAC Name |
4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYGRDFHWYDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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